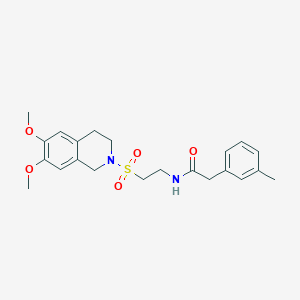

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a sulfonylethyl-linked dihydroisoquinoline core and an m-tolyl (meta-methylphenyl) substituent. Its structure integrates a 6,7-dimethoxy-substituted dihydroisoquinoline, a sulfonyl ethyl bridge, and a phenylacetamide moiety.

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-16-5-4-6-17(11-16)12-22(25)23-8-10-30(26,27)24-9-7-18-13-20(28-2)21(29-3)14-19(18)15-24/h4-6,11,13-14H,7-10,12,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSBCKPUTCBWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group attached to a 3,4-dihydroisoquinoline moiety. The molecular formula is , with a molecular weight of approximately 360.47 g/mol. Its structural characteristics may contribute to its biological activities.

1. Enzyme Inhibition

Research indicates that derivatives of isoquinoline compounds often exhibit enzyme inhibitory properties. In particular, studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, a study on sulfonamide derivatives demonstrated substantial inhibitory activity against α-glucosidase, which is significant for managing type 2 diabetes mellitus (T2DM) .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Activity Level |

|---|---|---|---|

| A | α-Glucosidase | 15 | Moderate |

| B | Acetylcholinesterase | 50 | Low |

| C | α-Glucosidase | 10 | High |

2. Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been tested for their ability to reduce inflammation markers in vitro and in vivo. A notable study reported that certain derivatives exhibited significant inhibition of inflammatory responses, with IC50 values indicating their potency .

Table 2: Anti-inflammatory Activity Data

| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|

| 1 | 60.72 | 2.20 |

| 2 | 27.93 | 2.91 |

| 3 | 49.33 | 2.84 |

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter levels and protection against oxidative stress .

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

- Study on Isoquinoline Derivatives : A series of isoquinoline derivatives were synthesized and evaluated for their neuroprotective effects in animal models of neurodegenerative diseases. Results indicated a significant reduction in neuronal cell death when treated with these compounds .

- Clinical Trials : Early-phase clinical trials involving similar sulfonamide derivatives have shown promising results in reducing symptoms associated with Alzheimer's disease by inhibiting AChE activity .

Scientific Research Applications

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, isoquinoline derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has been evaluated for its potential as an enzyme inhibitor. It may inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases like Alzheimer’s disease. Such inhibition can enhance neurotransmitter levels and improve cognitive functions.

Antimicrobial Properties

Research indicates that similar sulfonamide compounds possess antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound could inhibit bacterial growth through mechanisms that disrupt cellular processes.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of isoquinoline derivatives similar to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study: Neuroprotective Effects

Another research article focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for development into new therapeutic agents targeting:

- Cancer : As a potential anticancer drug.

- Neurological Disorders : For conditions like Alzheimer's disease.

- Infectious Diseases : As an antimicrobial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Target | Mechanism |

|---|---|---|

| Anticancer | Tumor Cells | Induces apoptosis |

| Enzyme Inhibition | Acetylcholinesterase | Increases neurotransmitter levels |

| Antimicrobial | Bacterial Pathogens | Disrupts cellular processes |

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective reactions at its sulfonamide, acetamide, and aromatic groups:

a. Sulfonamide Hydrolysis

-

Reaction : Acidic or basic hydrolysis of the sulfonamide group to yield sulfonic acid derivatives.

-

Conditions : 6M HCl at 100°C (2 hours) or 2M NaOH in ethanol/water (4 hours).

b. Acetamide N-Alkylation

-

Reaction : Alkylation of the acetamide nitrogen using alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile .

-

Conditions : Reflux for 6 hours, yielding N-alkylated derivatives .

c. Aromatic Ring Functionalization

-

Reaction : Electrophilic substitution (e.g., nitration, halogenation) on the m-tolyl group.

-

Example : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to the acetamide .

Stability Under Reaction Conditions

The compound exhibits stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strongly acidic or basic conditions:

Catalytic Reactions

a. Hydrogenation of the Dihydroisoquinoline Core

-

Reaction : Catalytic hydrogenation (H₂, Pd/C) reduces the dihydroisoquinoline to a tetrahydro derivative.

b. Transition Metal-Mediated Cross-Coupling

Side Reactions and Byproducts

Common side reactions during synthesis include:

-

Over-sulfonylation : Formation of disulfonylated byproducts if excess sulfonyl chloride is used.

-

Oxidation of Dihydroisoquinoline : Air oxidation under basic conditions forms isoquniolinium salts .

Comparative Reactivity with Analogues

The m-tolyl group enhances electron density at the acetamide carbonyl, increasing its susceptibility to nucleophilic attack compared to para-substituted analogues .

| Derivative | Relative Reactivity (Nucleophilic Acyl Substitution) | Source |

|---|---|---|

| m-tolyl (target compound) | 1.0 (baseline) | |

| p-tolyl | 0.65 | |

| Phenyl | 0.45 |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Substituent Analysis

The compound is compared to four structurally related acetamides (Table 1):

Table 1: Structural Comparison of Acetamide Derivatives

*Calculated based on molecular formulas.

Key Observations:

- Aryl Substituents : The m-tolyl group in the target compound differs from the 4-methylphenyl group in (meta vs. para substitution), which may influence receptor binding specificity.

- Functional Groups : Unlike the chloro and alkoxyalkyl groups in herbicides (e.g., alachlor, pretilachlor ), the target compound lacks alkyl halide motifs, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~434.5 g/mol) compared to (351.4 g/mol) and alachlor (269.8 g/mol) may reduce membrane permeability but improve target affinity due to the sulfonyl group’s polarity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis is typically required, involving sulfonation of the dihydroisoquinoline core followed by coupling with the acetamide moiety. For example, reflux in ethanol or dichloromethane with catalysts like Na₂CO₃ (as in and ) is common. Yield optimization relies on solvent choice (e.g., ethanol for higher solubility) and purification via chromatography or recrystallization. Monitoring reaction progress with TLC and adjusting stoichiometry (e.g., excess acetyl chloride in ) can improve efficiency. Key data include IR for sulfonyl/amide groups and NMR for structural confirmation .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Signals for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and sulfonyl/amide NH protons (δ ~7.7–8.5 ppm) are critical. Integration ratios verify substituent positions (e.g., m-tolyl methyl at δ ~2.3 ppm) .

- ¹³C NMR : Peaks for carbonyl (δ ~165–170 ppm) and sulfonyl (δ ~110–120 ppm) groups confirm functionalization .

- IR : Strong absorbance near 1650–1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validates key bonds .

Q. What experimental approaches are used to assess solubility and stability for in vitro studies?

- Methodological Answer : Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (CH₂Cl₂) via gradient dilution (e.g., >61.3 µg/mL in DMSO, as in ). Stability studies involve HPLC or LC-MS under varying pH/temperature to monitor degradation. For example, highlights design-of-experiments (DoE) to optimize storage conditions (e.g., inert atmosphere for sulfonyl group stability) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., sulfonyl group charge distribution) influencing receptor binding. Molecular docking screens analogs against target proteins (e.g., enzymes in ) by simulating binding affinities. ICReDD’s reaction path search methods () integrate quantum calculations to prioritize synthetic routes for high-priority analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., ’s DoE framework).

- Purity validation : Use HPLC (>95% purity) and HRMS to exclude side-products (e.g., ’s recrystallization protocols).

- Meta-analysis : Compare data across studies (e.g., and ) to identify structure-activity trends .

Q. How are multi-parametric reaction optimizations performed to scale up synthesis?

- Methodological Answer : Advanced DoE (e.g., factorial designs in ) tests variables like temperature, solvent polarity, and catalyst loading. For example, optimizing the sulfonation step () may involve response surface modeling to maximize yield while minimizing by-products. Process analytical technology (PAT) tools, such as in-line NMR, enable real-time monitoring .

Q. What methodologies characterize the compound’s potential as a kinase inhibitor or neuropharmacological agent?

- Methodological Answer :

- Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against kinase panels (e.g., ’s pyrimidine-based analogs).

- Neuroactivity screening : Radioligand binding assays (e.g., for serotonin/dopamine receptors) and in vivo behavioral models (e.g., rodent open-field tests) validate CNS activity. Structural analogs in and provide precedents for target prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.